N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chlorobenzamide
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Overview
Description
N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-CHLOROBENZOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-CHLOROBENZOYL)GUANIDINE typically involves the reaction of 2-aminobenzoxazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with guanidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-CHLOROBENZOYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring or the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-CHLOROBENZOYL)GUANIDINE would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-METHYLBENZOYL)GUANIDINE
- N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-FLUOROBENZOYL)GUANIDINE
- N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-NITROBENZOYL)GUANIDINE
Uniqueness
N-(1,3-BENZOXAZOL-2-YL)-N’'-(3-CHLOROBENZOYL)GUANIDINE is unique due to the presence of the 3-chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding and affect the compound’s lipophilicity, potentially enhancing its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C15H11ClN4O2 |
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Molecular Weight |
314.72 g/mol |
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-chlorobenzamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21) |
InChI Key |
IYGQNXHHNHZJHT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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